molecular formula C14H12N2O3 B5469571 N-(4-methyl-2-nitrophenyl)benzamide

N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5469571
M. Wt: 256.26 g/mol
InChI Key: WYTTZXAEWFANLE-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide derivatives are a cornerstone of medicinal chemistry, with numerous compounds exhibiting a wide array of pharmacological effects. nanobioletters.com These activities include antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.gov The core benzamide structure, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for the development of new therapeutic agents. nanobioletters.comresearchgate.net Researchers continuously explore novel benzamide derivatives, like N-(4-methyl-2-nitrophenyl)benzamide, to investigate how different substituents on the phenyl rings influence their biological and chemical characteristics. nanobioletters.comnih.gov The presence of a methyl and a nitro group on one of the phenyl rings of this compound makes it a subject of interest for understanding structure-activity relationships within this class of compounds. nih.govnih.gov

The nitro group, in particular, is a noteworthy functional group in drug design, contributing to a wide spectrum of therapeutic applications, including antimicrobial and anticancer treatments. nih.govmdpi.com While the nitro group can be associated with toxicity, it can also be a key component of potent anti-inflammatory agents. nih.gov The study of nitro-substituted benzamides, therefore, remains an active area of research. nih.govsemanticscholar.org

Historical Perspective on Related Chemical Scaffolds in Academic Inquiry

The scientific journey of benzamide and its derivatives is a long and storied one. The bengamides, for instance, were first isolated from a marine sponge in 1986 and have since been the subject of extensive research due to their potent biological activities. nih.govacs.org This discovery highlighted the potential of natural sources in providing novel chemical scaffolds for drug discovery. nih.gov

Historically, the synthesis of N-substituted benzamide derivatives has been a focus of organic chemistry. researchgate.net Various methods have been developed and refined over the years to create these compounds, often as intermediates for the synthesis of more complex heterocyclic molecules. tubitak.gov.tr The benzanilide (B160483) core, a key feature of this compound, is considered a "privileged structure" in medicinal chemistry due to its presence in compounds with a wide range of biological activities. tubitak.gov.tr

Overview of Current Research Trajectories for this compound

Current research on this compound and related compounds is multifaceted. One significant area of investigation is the synthesis and characterization of new derivatives. nanobioletters.comnih.gov Researchers are exploring different synthetic routes to produce these compounds efficiently and with high purity.

Another key research trajectory is the investigation of their potential biological activities. nanobioletters.comnih.gov Given the broad spectrum of activity observed in other benzamide derivatives, there is considerable interest in screening this compound and its analogues for various pharmacological effects, including antimicrobial and anticancer properties. nanobioletters.comnih.gov

Furthermore, detailed structural analysis, often using techniques like X-ray crystallography, is being conducted to understand the three-dimensional arrangement of these molecules. tubitak.gov.trnih.govresearchgate.net This information is crucial for understanding how these compounds interact with biological targets at a molecular level and for designing new derivatives with enhanced activity.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC14H12N2O3256.2652814-38-7
4-methyl-n-(4-methyl-2-nitro-phenyl)-benzamideC15H14N2O3270.29325803-72-3 sigmaaldrich.com
N-(4-nitrophenyl)benzamideC13H10N2O3242.233393-96-2 sigmaaldrich.com

Spectral Data of a Related Compound: 2-Nitro-N-(4-nitrophenyl)benzamide tubitak.gov.tr

TechniqueObserved Peaks/Shifts
FT-IR (cm⁻¹)3251 (NH), 1667 (CO), 1610 (arom.), 1529, 1325, 1160, 744, 762
¹H-NMR (δ, ppm)7.31 (2H, d, J = 8.0 Hz), 7.34 (2H, d, J = 8.7 Hz), 7.65 (2H, d, J = 6.9 Hz), 7.75 (2H, d, J = 8.2 Hz), 9.04 (1H, s, broad, NH)
¹³C-NMR (δ, ppm)165.4 (C=O), 147.8, 134.6, 134.4, 132.7, 132.1, 130.3, 129.9, 129.3, 125.0
EIMS (m/z)287 (M+), 150 (100%)

Crystallographic Data for 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net

ParameterValue
Crystal systemOrthorhombic
Space groupP 21 21 21
a (Å)8.9443(10)
b (Å)9.7147(11)
c (Å)13.8016(16)
Volume (ų)1199.2(2)
Density (calculated) (Mg/m³)1.591

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTTZXAEWFANLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Methyl 2 Nitrophenyl Benzamide

Established Synthetic Pathways for N-(4-methyl-2-nitrophenyl)benzamide

The creation of this compound has been accomplished through several reliable synthetic routes. These methods primarily involve the formation of an amide bond between 4-methyl-2-nitroaniline (B134579) and a benzoyl derivative.

Acylation reactions represent a fundamental and widely utilized approach for synthesizing this compound. The most common method involves the reaction of 4-methyl-2-nitroaniline with benzoyl chloride. nanobioletters.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-methyl-2-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride.

A well-known variation of this acylation is the Schotten-Baumann reaction. wikipedia.orglscollege.ac.in This method is typically performed under biphasic conditions, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base solution (often sodium hydroxide). wikipedia.orglscollege.ac.in The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which in turn drives the reaction equilibrium towards the formation of the amide product. byjus.comorganic-chemistry.org Pyridine can also be employed as a base, and it has been observed to enhance the acylating power of the acyl chloride. byjus.com

The general procedure for the synthesis of N-benzamides involves adding the amine dropwise to a mixture of the acid chloride in an anhydrous solvent like dichloromethane at a low temperature (0°C), followed by stirring at room temperature. nanobioletters.com The crude product is then typically purified by extraction and column chromatography. nanobioletters.com

An alternative to benzoyl chloride is the use of acetic anhydride (B1165640) in the presence of formic acid to achieve formylation of 4-methyl-2-nitroaniline, yielding N-(4-methyl-2-nitrophenyl)formamide. prepchem.com

Table 1: Examples of Acylation Reactions for N-Aryl Benzamide (B126) Synthesis

AmineAcylating AgentBase/CatalystSolventProductYield (%)Reference
4-methyl-2-nitroanilineBenzoyl chlorideSodium hydroxideDichloromethane/WaterThis compoundNot specified wikipedia.orglscollege.ac.in
Aniline (B41778)Benzoyl chlorideNot specifiedDichloromethaneN-phenylbenzamideNot specified nanobioletters.com
4-nitroaniline(Benzamidomethyl)triethylammonium chlorideTriethylamine (B128534)WaterN-{[(4-nitrophenyl)amino]methyl}benzamide94% mdpi.com
4-methylanilineEthyl chloroformateNot specifiedNot specifiedN-(p-toluene) ethyl carbamateNot specified patsnap.com
BenzylamineAcetyl chlorideNot specifiedNot specifiedN-benzylacetamideNot specified wikipedia.org

While acylation is a primary method, coupling reactions offer alternative pathways to N-aryl amides like this compound. These reactions typically involve the formation of a carbon-nitrogen bond.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl amines from aryl halides. wikipedia.org In the context of this compound synthesis, this would involve coupling 4-methyl-2-nitroaniline with a benzoyl halide or a related benzoic acid derivative. The traditional Ullmann reaction often requires high temperatures and polar solvents like nitrobenzene (B124822) or dimethylformamide. wikipedia.org Modern variations utilize soluble copper catalysts, which can improve reaction conditions. wikipedia.org

The Goldberg reaction , a variation of the Ullmann condensation, specifically involves the copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org For instance, 2-chlorobenzoic acid can be coupled with aniline in the presence of a copper(I) iodide and phenanthroline catalyst. wikipedia.org This approach could be adapted for the synthesis of this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has largely superseded harsher methods for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org While direct synthesis of this compound via this method is not explicitly detailed in the provided results, it represents a highly plausible and efficient synthetic route.

Advanced Synthetic Approaches to this compound and Analogues

Modern synthetic chemistry continually seeks to improve upon established methods by introducing more efficient, selective, and environmentally friendly procedures.

Catalysis is at the forefront of advanced synthetic methods. As mentioned, the Buchwald-Hartwig amination relies on palladium catalysts. wikipedia.org The development of various phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

Copper-catalyzed reactions, such as the Ullmann condensation , are also central to catalyst-mediated syntheses. wikipedia.org The use of soluble copper catalysts supported by ligands like diamines and acetylacetonate (B107027) has modernized these reactions, making them more efficient. wikipedia.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com This includes using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. jddhs.com

One key aspect of green chemistry is the use of alternative, more environmentally benign solvents or even solvent-free conditions. mdpi.comjddhs.com For instance, some syntheses can be carried out in water, which is a significant improvement over volatile organic solvents. mdpi.com Mechanochemical grinding is another solvent-free approach that has been shown to be effective for the synthesis of N-substituted amines. mdpi.com

Microwave-assisted synthesis is another technique that aligns with green chemistry principles. rasayanjournal.co.in Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher product purity with fewer side products. rasayanjournal.co.inajrconline.org This method has been successfully applied to a variety of organic reactions, including the synthesis of benzamide derivatives. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Hydrolysis of benzamide1 hour7 minutes rasayanjournal.co.in
Synthesis of 2-methyl benzimidazole1 hour reflux10 minutes irradiation ajrconline.org
N-alkylation of benzotriazoleNot specifiedGood yield, shorter time nih.gov

Derivatization Strategies for this compound

The functional groups present in this compound, namely the nitro group and the amide linkage, offer several avenues for derivatization to create a library of related compounds.

A primary and highly useful transformation is the reduction of the nitro group . wikipedia.org This is a common strategy to introduce an amino group, which can then be further functionalized. A variety of reagents can be employed for this reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.orggoogle.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in the presence of an acid, or sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like nickel(II) chloride (NiCl₂·6H₂O), are also effective. asianpubs.orgyoutube.comresearchgate.net The reduction of a nitroarene typically proceeds in two steps: initial reduction to a hydroxylamine, followed by further reduction to the amine. wikipedia.orgyoutube.com The resulting 2-amino-4-methylphenyl benzamide is a valuable intermediate for further synthesis. nih.gov

The amide bond itself can also be a site for chemical modification, although it is generally stable. Under harsh conditions, it can be hydrolyzed back to the constituent carboxylic acid and amine.

Furthermore, the aromatic rings can undergo electrophilic substitution reactions, although the presence of the deactivating nitro group on one ring and the amide group on the other will influence the position of substitution.

Modification of the Benzamide Moiety

Modifications to the benzamide portion of the molecule are generally achieved by using substituted benzoyl chlorides in the acylation reaction with the parent amine, 4-methyl-2-nitroaniline. This approach allows for the introduction of a wide array of functional groups onto the benzoyl ring, thereby altering the electronic and steric properties of the final compound.

For instance, the synthesis of analogous benzamides has been accomplished using various substituted benzoyl chlorides. A common procedure involves reacting the appropriate nitroaniline with a specific benzoyl chloride, often in a suitable solvent and sometimes in the presence of a base to neutralize the HCl byproduct. nih.govnih.govnih.gov The reaction of 4-methoxy-2-nitroaniline (B140478) with p-methoxybenzoyl chloride in dichloromethane with triethylamine as a base yields 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov Similarly, reacting 4-methoxy-2-nitroaniline with 4-bromobenzoyl chloride in refluxing acetone (B3395972) produces 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov Another example is the synthesis of 4-bromo-N-(2-nitrophenyl)benzamide from 2-nitroaniline (B44862) and 4-bromobenzoyl chloride in acetonitrile. nih.gov These examples demonstrate a versatile method for creating a library of derivatives with different substituents on the benzamide ring.

Table 1: Examples of Benzamide Moiety Modification

Starting Amine Acyl Chloride Resulting Product
4-methoxy-2-nitroaniline p-methoxybenzoyl chloride 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov
4-methoxy-2-nitroaniline 4-bromobenzoyl chloride 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov

Modifications of the Nitrophenyl Substituent

Altering the substitution pattern of the nitrophenyl ring is accomplished by starting with different derivatives of 2-nitroaniline. The core synthesis of the amide bond remains applicable, but the choice of the substituted aniline dictates the final structure of this part of the molecule.

The synthesis of this compound itself starts with 4-methyl-2-nitroaniline. By substituting this starting material, a variety of derivatives can be produced. For example, using 4-methoxy-2-nitroaniline leads to products with a methoxy (B1213986) group on the nitrophenyl ring. nih.govnih.gov The synthesis of a related sulfonamide, N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, starts from 4-bromo-2-nitroaniline, illustrating how different functional groups like halogens can be incorporated into the nitrophenyl scaffold. The fundamental reaction is often an amidation, such as the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com

Introduction of Novel Functional Groups into the this compound Scaffold

Beyond simple substitutions on the aromatic rings, novel functional groups can be introduced at various positions on the core scaffold, leading to compounds with significantly different chemical properties.

One key area of modification is the amide nitrogen itself. While direct alkylation can be challenging, related transformations provide pathways to introduce new groups. The benzamidomethylation of N-containing compounds, for example, can be achieved using reagents like (benzamidomethyl)triethylammonium chloride. mdpi.comresearchgate.net This reaction incorporates a benzamidomethyl moiety, effectively adding a -CH2-NH-CO-Ph group. mdpi.comresearchgate.net

Another advanced modification involves the synthesis of N,N-dialkoxyamides from hydroxamic esters using oxidizing agents like phenyliodine(III)bis(trifluoroacetate). This transformation changes the fundamental nature of the amide linkage by attaching two oxygen atoms to the nitrogen, which significantly inhibits amide resonance. Although demonstrated on related benzamides, this methodology presents a potential route for creating novel derivatives of this compound.

The formylation of the parent amine, 4-methyl-2-nitroaniline, with a mixture of formic acid and acetic anhydride yields N-(4-methyl-2-nitrophenyl)formamide, showcasing a method to introduce a simpler acyl group instead of the benzoyl group. prepchem.com

Table 2: Methods for Introducing Novel Functional Groups

Method Reagents Functional Group Introduced
Benzamidomethylation (benzamidomethyl)triethylammonium chloride Benzamidomethyl group mdpi.comresearchgate.net
Formylation Formic acid, Acetic anhydride Formyl group prepchem.com

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final product for characterization and further use. A variety of standard laboratory techniques are employed, often in combination.

Crystallization and Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solvent. Single crystals for X-ray diffraction studies are often obtained from ethanolic solutions. researchgate.net

Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts. nih.gov A solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, is used to elute the components from the column at different rates based on their polarity. nih.gov

Washing and Extraction: After the reaction, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. nih.govmdpi.com The organic layer is then washed sequentially with dilute acid (e.g., HCl) to remove basic impurities like excess amine, a dilute base (e.g., NaHCO₃ or Na₂CO₃) to remove acidic impurities like excess acyl chloride, and brine to remove residual water. nih.govmdpi.com

Filtration and Drying: Solid products can be isolated from the reaction mixture by vacuum filtration. nih.govmdpi.com The collected solid is then typically washed with a solvent (like ether or water) to remove soluble impurities. nih.govprepchem.com The purified product is often dried under reduced pressure using a rotary evaporator to remove the last traces of solvent. nih.govmdpi.com

Precipitation: In some cases, the product can be purified by precipitation. This involves dissolving the crude material in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which it is insoluble, causing the pure product to precipitate out. mdpi.com

Table 3: Common Purification Techniques

Technique Description
Recrystallization Purification of a solid by dissolving in a hot solvent and cooling to form crystals. researchgate.net
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). nih.gov
Liquid-Liquid Extraction Separation of compounds based on their relative solubilities in two different immiscible liquids. nih.govmdpi.com
Filtration Separation of a solid from a liquid or gas by passing the mixture through a filter medium. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of N 4 Methyl 2 Nitrophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(4-methyl-2-nitrophenyl)benzamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed insights into the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

In the ¹H NMR spectrum of this compound, the various protons present in the molecule give rise to distinct signals, or resonances, whose chemical shifts (δ) are measured in parts per million (ppm). The protons of the benzoyl group typically appear in the aromatic region of the spectrum. For instance, in related benzamide (B126) structures, these protons can exhibit complex multiplicity due to coupling with adjacent protons. rsc.orgrsc.org The protons on the 4-methyl-2-nitrophenyl ring also resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl group itself gives rise to a characteristic singlet in the upfield region of the spectrum, typically around 2.3-2.4 ppm. rsc.org The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. rsc.orgrsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Amide (N-H)Variable (often broad)s (broad)
Aromatic (benzoyl)7.3 - 8.1m
Aromatic (nitrophenyl)7.2 - 8.3m
Methyl (CH₃)~2.4s

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used. "s" denotes a singlet, and "m" denotes a multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon (C=O) of the amide group is particularly noteworthy, typically resonating in the downfield region around 165-170 ppm. rsc.orgresearchgate.net The aromatic carbons of both the benzoyl and the 4-methyl-2-nitrophenyl rings appear in the range of approximately 120-150 ppm. The specific chemical shifts of these carbons are influenced by the attached substituents. For instance, the carbon bearing the nitro group will be shifted downfield, while the carbon attached to the methyl group will be shifted upfield. The methyl carbon itself will appear at a much higher field, typically around 20-22 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic (C-NO₂)~148
Aromatic (C-N)~140
Aromatic (unsubstituted)120 - 135
Aromatic (C-CH₃)~130-140
Methyl (CH₃)20 - 22

Note: The exact chemical shifts can vary based on the solvent and the specific instrumentation used.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are invaluable for complex structural assignments. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks within the aromatic rings, helping to assign specific protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HMQC) and with carbons that are two or three bonds away (HMBC). These correlations are instrumental in confirming the connectivity between the benzoyl and the 4-methyl-2-nitrophenyl moieties through the amide linkage.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. In the IR spectrum of this compound, several key absorption bands are expected. The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong, sharp absorption that is usually observed between 1650 and 1680 cm⁻¹. researchgate.net The presence of the nitro group (NO₂) is indicated by two strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide (N-H)Stretch3200 - 3400
Amide (C=O)Stretch1650 - 1680
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1300 - 1370
Aromatic (C-H)Stretch>3000
Aromatic (C=C)Stretch1400 - 1600

Mass Spectrometry (MS) for this compound Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₁₄H₁₂N₂O₃), the calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition. For example, the sodium adduct of a similar compound, N-{[(4-nitrophenyl)amino]methyl}benzamide ([M+Na]⁺), has a calculated m/z of 294.0849 and a found value of 294.0851, demonstrating the accuracy of HRMS. researchgate.net Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation and a substituted aniline (B41778) radical cation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound

The solid-state conformation of benzanilides is characterized by the relative orientations of the two aromatic rings and the central amide linker. Studies on analogous structures reveal that the molecules are typically non-planar. nih.gov The central amide segment (–C(=O)NH–) adopts a specific twist relative to the two flanking benzene (B151609) rings. This deviation from planarity is a result of balancing steric hindrance and electronic effects.

In the related compound 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the amide plane forms dihedral angles of 23.4 (2)° and 20.5 (2)° with the two benzene rings, respectively. nih.gov Similarly, in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, these angles are 28.17 (13)° and 26.47 (13)°. nih.gov In both cases, the two benzene rings themselves are nearly parallel to each other. nih.govnih.gov Substituents on the phenyl rings, such as nitro and methoxy (B1213986) groups, tend to be coplanar with the ring to which they are attached. nih.govnih.gov A prominent and structurally defining feature in these molecules is the formation of an intramolecular hydrogen bond between the amide hydrogen (N–H) and an oxygen atom of the adjacent ortho-nitro group, which creates a stable six-membered ring known as an S(6) motif. nih.gov

Based on these data, this compound is predicted to adopt a twisted, non-planar conformation with significant dihedral angles between the amide linker and the aromatic rings. The presence of the ortho-nitro group strongly suggests the formation of a similar intramolecular N–H⋯O hydrogen bond, which would be a key factor in stabilizing its solid-state conformation.

Table 1: Dihedral Angles in N-(Aryl)benzamide Analogues

CompoundAmide Plane to Ring 1 AngleAmide Plane to Ring 2 AngleInter-ring Dihedral AngleReference
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide23.4 (2)°20.5 (2)°2.90 (8)° nih.gov
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide28.17 (13)°26.47 (13)°4.52 (13)° nih.gov
N-[4-(trifluoromethyl)phenyl]benzamide--59.7 (1)° iucr.org

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. In addition to the dominant intramolecular N–H⋯O hydrogen bond, the crystal lattices of analogous benzamides are stabilized by a variety of weaker intermolecular forces. nih.govnih.gov

For this compound, it is highly probable that its crystal lattice would be stabilized by a similar combination of interactions. The nitro group's oxygen atoms and the carbonyl oxygen are potent hydrogen bond acceptors, likely participating in intermolecular C–H⋯O bonds with hydrogen atoms from the aromatic rings and the methyl group. These interactions, along with potential π-stacking of the aromatic rings, would dictate the final three-dimensional architecture of the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the benzoyl group, the nitrophenyl group, and the conjugated system formed by the entire molecule.

The electronic transitions are typically of two main types: π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, and n → π* transitions, where a non-bonding electron (e.g., from an oxygen or nitrogen atom) is excited to a π* antibonding orbital. libretexts.org In molecules with extended conjugated systems, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to absorption at longer wavelengths. libretexts.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of this compound Analogues

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound itself is achiral and thus would not produce a CD spectrum. However, chiroptical spectroscopy would be an essential tool for the stereochemical characterization of its chiral analogues. Chirality could be introduced into an analogue in several ways:

Introduction of a Stereocenter: If a chiral center, such as an asymmetric carbon atom, were incorporated into the molecular structure, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the molecule's absolute configuration and enantiomeric purity.

Atropisomerism: Due to the ortho-substituents on the phenyl rings, hindered rotation around the N-aryl single bond could potentially lead to atropisomers. If the rotational barrier is high enough to allow for the isolation of stable, non-interconverting rotational isomers (rotamers), these atropisomers would be chiral and could be studied by CD spectroscopy.

While specific CD studies on analogues of this compound are not present in the surveyed literature, the technique remains fundamentally important for any future stereochemical investigations within this class of compounds.

Computational and Theoretical Investigations of N 4 Methyl 2 Nitrophenyl Benzamide

Quantum Chemical Calculations on N-(4-methyl-2-nitrophenyl)benzamide

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a different level of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various electronic properties. While direct DFT studies on this compound are not extensively available in the literature, research on structurally similar compounds, such as N-(2-methyl-5-nitro-phenyl)benzamide (N2M5NPBA), provides valuable insights.

For N2M5NPBA, theoretical analysis was performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. Such calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. For the related compound 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid (2AD4AB), the energy gap was calculated to be 4.96 eV. Molecular Electrostatic Potential (MEP) analysis, another standard DFT-based calculation, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the case of 2AD4AB, the MEP analysis indicated that the electrophilic attack was concentrated over the oxygen atoms of the carboxylic group.

Table 1: Representative DFT-Calculated Electronic Properties of a Related Benzamide (B126) Derivative

Compound Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
N-(2-methyl-5-nitro-phenyl)benzamide B3LYP/6-311++G(d,p) Not specified Not specified ~4.19
2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid B3LYP/6-31G(d,p) Not specified Not specified 4.96

Note: Data presented is for structurally related compounds to infer properties of this compound.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are computationally more demanding than DFT but can provide a high level of accuracy.

For the related molecule 2-nitro-N-(4-nitrophenyl)benzamide, ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d,p) basis set were used to investigate its optimized molecular structure, including bond lengths and angles. The calculated geometric parameters were found to be in good agreement with experimental data from X-ray crystallography. Such studies demonstrate the utility of ab initio methods in predicting the ground-state geometry of benzamide derivatives with high precision.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. Computational methods are instrumental in exploring the potential energy surface of a molecule to identify its stable conformers.

The conformation of benzamides is largely determined by the dihedral angles between the phenyl rings and the central amide plane. In a study of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, DFT calculations were used to predict the low-energy conformations in the gas phase. These calculations revealed that the aryl rings are tilted with respect to each other. However, a comparison with the experimentally determined crystal structures showed that intermolecular forces in the solid state can lead to significant conformational changes. For instance, the aryl rings in the crystal structures were tilted at approximately 60° relative to each other, compared to a DFT-predicted angle of 30° in isolation. This highlights the importance of considering packing forces when relating computational predictions to solid-state experimental data.

In the case of N-(2-nitrophenyl)benzamide, the two aromatic rings are nearly coplanar, with a small dihedral angle of 3.74 (3)°. The nitro group, however, is twisted out of the plane of its attached benzene (B151609) ring by 18.55 (8)°. An intramolecular hydrogen bond between the amide proton and an oxygen atom of the nitro group contributes to the stability of this conformation.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the surrounding environment.

The solvent environment can have a profound impact on the conformation and dynamics of a molecule. While specific MD simulations on this compound in different solvents are not readily found, studies on related compounds underscore the importance of the solvent. For example, the synthesis and crystal growth of 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide utilized DMSO as a solvent. Computational studies on other molecules have shown that the electronic absorption spectrum can be influenced by the solvent medium. MD simulations can explicitly model the solvent molecules, allowing for the investigation of how solvent polarity and hydrogen-bonding capabilities affect the conformational equilibrium and dynamic motions of the solute.

Understanding the interaction of a small molecule with biological macromolecules like proteins or nucleic acids is crucial for assessing its potential biological activity. Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.

While there are no specific studies on the interaction of this compound with biological targets, research on other benzamide derivatives provides a framework for how such interactions can be studied. For example, molecular docking and MD simulations were used to investigate the interaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with the enzymes α-glucosidase and α-amylase. These simulations can predict the binding pose of the ligand within the active site of the protein and analyze the stability of the ligand-protein complex over time. The analysis of root-mean-square deviation (RMSD) from MD simulations can indicate the stability of the complex. Such studies are invaluable for rational drug design and for understanding the molecular basis of a compound's biological activity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-(2-methyl-5-nitro-phenyl)benzamide
2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid
2-nitro-N-(4-nitrophenyl)benzamide
N-[4-(trifluoromethyl)phenyl]benzamide
N-(4-methoxyphenyl)benzamide
N-(2-nitrophenyl)benzamide
Dimethyl sulfoxide (B87167) (DMSO)
4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide
α-glucosidase

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound derivatives are not readily found in the cited literature, the methodology is widely applied to similar compound classes.

For instance, a QSAR study on a series of thiazolidine-4-one derivatives with antitubercular activity demonstrates the typical workflow. nih.gov In such a study, molecular descriptors, which are numerical values representing different chemical properties of the molecules, are calculated. nih.gov These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. For a hypothetical QSAR model of this compound derivatives, descriptors could include:

MLFER_S : A descriptor related to the solute's hydrogen bond acidity. nih.gov

GATSe2 : A 2D autocorrelation descriptor related to atomic electronegativities. nih.gov

Shal : A descriptor of molecular shape. nih.gov

EstateVSA6 : A descriptor combining electrostatic potential and solvent accessible surface area. nih.gov

A statistical method, such as multiple linear regression, is then used to generate an equation that links a selection of these descriptors to the observed biological activity (e.g., inhibitory concentration). The resulting model's predictive power is evaluated using statistical parameters like the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q² or R²cv). nih.gov For a series of antitubercular compounds, a predictive QSAR model was developed with an R² value of 0.9092, indicating a strong correlation between the selected descriptors and the activity. nih.gov Such models can help predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial for understanding potential mechanisms of action and for drug discovery. nih.govnih.gov

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity or docking score, which estimates the strength of the interaction. nih.govnih.gov Studies on various benzamide derivatives show that these molecules can be effectively studied using docking simulations to predict their binding modes and affinities against biological targets like enzymes or receptors. nih.govnih.gov For example, docking studies on benzamide derivatives targeting the E3 ligase substrate receptor cereblon (CRBN) have been instrumental in developing novel therapeutic agents. nih.govresearchgate.net

Ligand-Target Binding Prediction for this compound

Predicting the binding between a ligand and its target is a key outcome of molecular docking. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding affinity. Lower (more negative) scores generally indicate stronger predicted binding.

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, molecular docking was used to predict their binding to α-glucosidase and α-amylase. The results were presented as docking scores and helped to rationalize the observed inhibitory activities. nih.gov Similarly, in the development of novel cereblon binders, docking simulations were used to predict how conformationally locked benzamide derivatives would interact with the target, guiding the selection of compounds for synthesis and testing. nih.gov For this compound, a similar approach would involve docking it against a panel of potential protein targets to hypothesize its biological function. The predicted binding affinities would rank these potential interactions, prioritizing them for experimental validation.

Elucidation of Putative Binding Sites for this compound

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the binding site and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, research on benzamide-type cereblon binders revealed that their binding is stabilized by specific hydrogen bonds and hydrophobic contacts within the CRBN binding pocket. nih.gov X-ray cocrystal structures confirmed that the orientation of substituents on the benzamide ring is crucial for maintaining these interactions. nih.gov Analysis of the docked pose of this compound within a putative target's active site would reveal:

Hydrogen Bonding: The amide (N-H) group and the nitro (NO₂) group could act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The methyl group and the phenyl rings would likely engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic rings could form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

These detailed interaction maps are essential for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity.

Prediction of Spectroscopic Parameters for this compound

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties, including spectroscopic parameters. researchgate.net By calculating the optimized molecular geometry and electronic structure, DFT can provide theoretical vibrational (FT-IR, Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the structure of a compound. researchgate.netresearchgate.net

A study on the constitutional isomer, N-(2-methyl-5-nitrophenyl)benzamide, illustrates this approach. Using the B3LYP functional with a 6-311++G(d,p) basis set, researchers calculated the molecule's optimized geometry and predicted its spectroscopic features. researchgate.net

Predicted Spectroscopic Data for a Benzamide Isomer

Spectroscopic Technique Predicted Parameter Value (for N-(2-methyl-5-nitrophenyl)benzamide)
UV-Visible Spectroscopy Cut-off Wavelength 278 nm
Bandgap Energy ~4.19 eV
¹H & ¹³C NMR Chemical Shifts Calculated to confirm chemical structure

| FT-IR Spectroscopy | Vibrational Frequencies | Calculated and assigned based on Potential Energy Distribution (PED) |

Table based on data for the isomer N-(2-methyl-5-nitrophenyl)benzamide. researchgate.net

For this compound, DFT calculations would similarly predict its FT-IR spectrum, identifying characteristic vibrational frequencies for the C=O, N-H, and NO₂ groups. The calculated ¹H and ¹³C NMR chemical shifts would help assign the peaks in experimentally recorded spectra. researchgate.netresearchgate.net Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the electronic absorption properties and provide insights into chemical reactivity. researchgate.net

Biological and Pharmacological Research on N 4 Methyl 2 Nitrophenyl Benzamide: Mechanistic Insights

In Vitro Assessment of N-(4-methyl-2-nitrophenyl)benzamide Activity

No specific data is available.

There is no specific information in the reviewed literature regarding the inhibitory activity of this compound against any particular enzyme. For context, other benzamide (B126) derivatives, such as certain N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides, have been shown to inhibit histone deacetylase 1 (HDAC1) with IC₅₀ values in the sub-micromolar range. nih.gov Another study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives reported potent inhibition of α-glucosidase and α-amylase. nih.gov

No studies detailing receptor binding assays performed with this compound were found.

There is no available data from cell-based assays, such as proliferation or cytotoxicity studies in cancer cell lines, specifically for this compound. Research on related compounds, like N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides, has demonstrated inhibition of cellular proliferation in human cancer cells. nih.gov

Information regarding the modulation of specific cellular or signaling pathways by this compound is not present in the available literature.

Elucidation of Molecular Mechanisms of Action for this compound

No specific data is available.

No molecular targets for this compound have been identified or validated in the reviewed scientific literature.

Biochemical Pathways Affected by this compound

N-substituted benzamides, a class of compounds that includes this compound, have been shown to induce apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov This process is initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov The activation of this initiator caspase subsequently triggers a cascade of executioner caspases, ultimately leading to the dismantling of the cell. nih.gov

Notably, this induction of apoptosis by N-substituted benzamides appears to be independent of the p53 tumor suppressor protein, a critical regulator of cell cycle and apoptosis. nih.gov This is significant because many cancer cells have mutated or deficient p53, rendering them resistant to conventional therapies that rely on a functional p53 pathway. The ability of these compounds to bypass p53 suggests they may have therapeutic potential in a broader range of cancers. nih.gov

Furthermore, in addition to inducing apoptosis, these compounds have been observed to cause a cell cycle block at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis and dividing, thus inhibiting proliferation. The exact connection between this cell cycle arrest and the induction of apoptosis is still under investigation. nih.gov

Some N-substituted benzamides have also demonstrated anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB) and the production of tumor necrosis factor-alpha (TNF-α). nih.gov NF-κB is a key transcription factor involved in inflammatory responses, and its inhibition can modulate the expression of various pro-inflammatory genes.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound and related benzamides, these studies have provided valuable insights into how modifying their chemical structure influences their therapeutic potential.

The nature and position of substituents on the aromatic rings of benzamide derivatives play a significant role in their biological activity.

Electron-withdrawing and Electron-donating Groups: The introduction of electron-withdrawing groups, such as a nitro group (NO2), has been shown to remarkably increase the antimicrobial activity of some benzamide derivatives. researchgate.net Conversely, the specific placement and type of substituent can have varied effects. For instance, in a series of indole- and benzimidazole-based compounds designed as Bcl-2 inhibitors, different aromatic amines were used to create a library of derivatives with potentially enhanced pro-apoptotic activity. nih.gov

Halogenation: The addition of halogen atoms like chlorine (Cl) or bromine (Br) to the benzamide structure can influence its biological profile. For example, N-(4-bromophenyl)benzamide and N-(4-chlorophenyl)benzamide have shown notable antibacterial activity. nanobioletters.com

Alkyl and Alkoxy Groups: Increasing the lipophilicity and steric bulk of substituents can be important for enhancing certain biological activities. mdpi.com For example, compounds with longer alkoxy chains, such as ethoxy (OC2H5) and propoxy (OC3H7), have demonstrated higher antifungal and antibacterial activity compared to those with smaller methyl (CH3) or methoxy (B1213986) (OCH3) groups. mdpi.com

Positional Isomerism: The position of substituents on the phenyl ring is critical. For instance, moving a small substituent around the A-ring of certain benzophenone (B1666685) inhibitors was a key strategy in exploring their SAR. acs.org

The following table summarizes the impact of various substituents on the biological activity of benzamide derivatives based on available research:

Substituent/ModificationEffect on Biological ActivityReference
Nitro Group (electron-withdrawing)Increased antimicrobial activity researchgate.net
Halogens (e.g., Cl, Br)Can enhance antibacterial activity nanobioletters.com
Longer Alkoxy Chains (e.g., -OC2H5, -OC3H7)Increased antifungal and antibacterial activity mdpi.com
Aromatic AminesUsed to generate libraries of pro-apoptotic agents nih.gov

This table is for illustrative purposes and summarizes general trends observed in the cited literature.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly impact its interaction with biological targets. In the case of this compound and its analogs, the dihedral angles between the benzene (B151609) rings and the central amide group are important structural features.

For example, in the crystal structure of 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the two benzene rings are nearly coplanar, while the central amide unit is twisted relative to both rings. nih.gov Similarly, in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the amide segment also forms significant dihedral angles with the benzene rings. nih.gov These specific spatial arrangements can influence how the molecule fits into the binding pocket of a target protein.

Research on related compounds, such as certain p38α MAP kinase inhibitors with a diphenylether core, has revealed that different classes of inhibitors can exhibit divergent binding modes despite having a common core structure. drugbank.com This highlights the subtle but critical role of stereochemistry in determining biological activity.

Ligand efficiency (LE) is a metric used in drug discovery to assess how effectively a molecule binds to its target relative to its size. Lipophilicity, often expressed as logP, is a measure of a compound's ability to dissolve in fats and lipids, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of this compound and its analogs, increasing lipophilicity has been associated with enhanced biological activity in some cases. For instance, the introduction of bulkier and more lipophilic substituents was found to be a key factor in increasing the antibacterial and antifungal properties of certain salicylanilides. mdpi.com

However, a balance must be struck, as excessively high lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity. Therefore, optimizing both ligand efficiency and lipophilicity is a critical aspect of the SAR studies for these compounds.

Investigation of this compound Interactions with Biological Macromolecules

Understanding how a small molecule like this compound interacts with biological macromolecules, particularly proteins, is fundamental to elucidating its mechanism of action.

While specific protein-ligand interaction studies for this compound itself are not extensively detailed in the provided context, research on structurally related compounds provides valuable insights into potential binding modes.

N-substituted benzamides have been shown to interact with proteins in the Bcl-2 family. nih.gov The overexpression of Bcl-2, an anti-apoptotic protein, was found to inhibit the apoptosis induced by declopramide, a related N-substituted benzamide. nih.gov This suggests a direct or indirect interaction with the Bcl-2 pathway.

Computational docking and molecular modeling are powerful tools used to predict and analyze these interactions. For example, in the design of novel Bcl-2 inhibitors, docking studies can help to identify key interactions between the ligand and the binding pocket of the Bcl-2 protein, guiding the synthesis of more potent derivatives. nih.gov

DNA/RNA Interaction Studies with this compound

As of the current available scientific literature, there are no specific studies that have investigated the direct interaction of this compound with DNA or RNA. Extensive searches of chemical and biological databases have not yielded any research detailing the binding modes, affinity, or mechanistic insights of this particular compound with nucleic acids.

Consequently, there is no data available to construct tables regarding binding constants, thermodynamic parameters, or specific nucleotide sequences that this compound may recognize. Research into the potential of this compound to intercalate into the DNA double helix, bind to the minor or major grooves, or interact with RNA structures remains an uninvestigated area.

Future research would be necessary to elucidate any potential relationship between this compound and these critical cellular macromolecules. Such studies would be foundational to understanding its broader biological and pharmacological profile.

Potential Applications and Future Research Directions for N 4 Methyl 2 Nitrophenyl Benzamide

Exploratory Studies on N-(4-methyl-2-nitrophenyl)benzamide as a Molecular Probe

The inherent spectroscopic properties of nitroaromatic compounds suggest that this compound could be investigated as a molecular probe. The nitro group can act as a reporter moiety, with its spectroscopic signature (e.g., fluorescence or UV-Vis absorbance) potentially sensitive to changes in its microenvironment.

Future research could focus on:

Environmental Sensing: Investigating the compound's response to different solvents, pH levels, or the presence of specific analytes. Changes in the polarity or viscosity of the medium could lead to measurable shifts in its emission or absorption spectra.

Biological Imaging: While requiring further functionalization to enhance cell permeability and targeting, the core scaffold could be a starting point for developing probes for specific cellular components or processes. The nitro group's redox activity might also be harnessed for probing cellular redox states.

Development of this compound as a Lead Compound for Further Optimization

The benzamide (B126) scaffold is a well-established pharmacophore found in numerous approved drugs. walshmedicalmedia.com The specific substitutions on this compound make it a candidate for development as a lead compound in drug discovery programs. patsnap.compreprints.org The general approach to lead optimization involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. patsnap.compreprints.orgnih.govresearchgate.net

Table 1: Illustrative Lead Optimization Strategies for this compound

Modification Strategy Rationale Potential Outcome
Reduction of the nitro groupTo an amine to explore different binding interactions and reduce potential toxicity.Altered biological activity, potentially revealing new targets.
Positional isomerizationMoving the methyl and nitro groups to different positions on the phenyl ring.Fine-tuning of electronic and steric properties to optimize target binding.
Substitution on the benzoyl ringIntroducing various functional groups (e.g., halogens, methoxy (B1213986) groups).Improved potency, selectivity, and ADME properties.
Bioisosteric replacementReplacing the amide linkage with other functional groups (e.g., sulfonamide, urea).Enhanced metabolic stability and altered binding modes.

Research on related nitrobenzamide derivatives has shown potential in several therapeutic areas. For instance, various substituted benzamides have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnanobioletters.com Studies on compounds like N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide have demonstrated antifungal potential. tandfonline.com Furthermore, other benzamide analogues have been explored for their anticonvulsant and antiviral properties. walshmedicalmedia.comresearchgate.net These findings suggest that this compound and its derivatives could be promising candidates for screening against a wide range of biological targets.

Advanced Materials Research Incorporating this compound Scaffolds

The structural characteristics of this compound, including its aromatic rings and polar amide linkage, make it a potential building block for advanced materials. The presence of the nitro group can also impart specific electronic or optical properties.

Future research in this area could involve:

Polymer Synthesis: Incorporating the benzamide unit into polymer backbones could lead to materials with enhanced thermal stability, specific mechanical properties, or unique optical characteristics.

Crystal Engineering: The study of the solid-state packing of this compound and its derivatives could reveal interesting intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net Understanding these interactions is crucial for designing crystalline materials with desired properties, such as nonlinear optical activity. Research on the crystal structure of related compounds like 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide has provided insights into their molecular conformation and packing. mdpi.comnih.gov

Future Directions in Synthetic Methodology for this compound

While the synthesis of this compound can likely be achieved through standard amidation reactions between 4-methyl-2-nitroaniline (B134579) and benzoyl chloride, there is scope for developing more efficient and sustainable synthetic methods.

Table 2: Potential Synthetic Routes for this compound

Reaction Type Reagents Key Advantages
Schotten-Baumann Reaction4-methyl-2-nitroaniline, Benzoyl chloride, Aqueous baseWell-established, generally high yielding.
Amide Coupling4-methyl-2-nitroaniline, Benzoic acid, Coupling agents (e.g., DCC, EDC)Milder conditions, suitable for a wider range of substrates.
Catalytic Amidation4-methyl-2-nitroaniline, Benzoic acid derivative, CatalystPotentially more atom-economical and environmentally friendly.

Emerging Areas of Research on this compound and Related Compounds

The field of chemical research is constantly evolving, and new areas of investigation for this compound and its analogs are likely to emerge. The combination of a nitro group and a benzamide scaffold could be of interest in areas such as:

Redox-Active Materials: The nitro group can undergo reversible reduction, making the compound a candidate for applications in redox-flow batteries or as a redox-switchable catalyst.

Fragment-Based Drug Discovery: The compound itself could serve as a fragment for screening against a variety of biological targets. Hits from such screens could then be elaborated into more potent and selective ligands.

Mechanochemistry: Exploring the synthesis of this compound and its derivatives using mechanochemical methods (ball milling) could offer a solvent-free and environmentally friendly alternative to traditional solution-phase synthesis.

Q & A

Q. How can metabolic stability be evaluated to inform pharmacokinetic studies?

  • Methodological Answer : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Identify metabolites using MSE data-independent acquisition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.